molecular formula C13H12ClNOS B6536907 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1060178-26-8

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536907
CAS No.: 1060178-26-8
M. Wt: 265.76 g/mol
InChI Key: IEDAVNKOLNWPKG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom and a thiophene ring

Future Directions

Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties . Similarly, benzamides are an active area of research in medicinal chemistry . Therefore, it’s likely that new compounds with these groups, including “2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide”, will continue to be explored for their potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
  • 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide
  • 2-chloro-N-[2-(pyridin-3-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDAVNKOLNWPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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